Product packaging for 5-Bromo-4-fluoroisoquinoline(Cat. No.:CAS No. 1841081-73-9)

5-Bromo-4-fluoroisoquinoline

Cat. No.: B3028311
CAS No.: 1841081-73-9
M. Wt: 226.04
InChI Key: WQUYQODCVVFRMV-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoroisoquinoline (CAS 1841081-73-9) is a high-purity, polyhalogenated isoquinoline derivative that serves as a critical synthetic intermediate in advanced organic and medicinal chemistry research. With a molecular formula of C9H5BrFN and a molecular weight of 226.05 g/mol, this compound features both bromine and fluorine substituents on its fused bicyclic ring system, making it a highly versatile and reactive building block . The presence of halogens at the 4- and 5-positions allows for selective, sequential functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the rapid construction of complex molecular libraries for drug discovery . Its primary research value lies in its application as a key precursor for the development of bioactive molecules, including potential therapeutic agents. Patents and scientific literature indicate that fluoroisoquinoline derivatives are investigated for use in synthesizing compounds that modulate protein kinases, such as Protein Kinase B (PKB/Akt), which are important targets in oncology and metabolic diseases . Furthermore, the structural motif is relevant in material science for creating organic electronic materials. As a reagent, it is characterized by its low rotational bond count and planar, aromatic structure, which influences its binding interactions . Researchers should note that this compound is classified with the signal word "Warning" and hazard statements H302, H315, H320, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper handling in a sealed, dry storage environment at room temperature and away from light is required to maintain its stability and purity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrFN B3028311 5-Bromo-4-fluoroisoquinoline CAS No. 1841081-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUYQODCVVFRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304421
Record name Isoquinoline, 5-bromo-4-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841081-73-9
Record name Isoquinoline, 5-bromo-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841081-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 5-bromo-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Exploration of Chemical Reactivity and Derivatization Pathways of 5 Bromo 4 Fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the 5-Bromo-4-fluoroisoquinoline Core

The electron-deficient nature of the isoquinoline (B145761) ring system, particularly when substituted with electron-withdrawing groups like halogens, makes it susceptible to nucleophilic aromatic substitution (SNAr). In this compound, both the C4-F and C5-Br bonds are potential sites for nucleophilic attack.

Investigations into Halogen Displacement and Preferential Reactivity (Bromine vs. Fluorine)

The relative reactivity of the bromine and fluorine substituents in SNAr reactions is a subject of considerable interest. Generally, in nucleophilic aromatic substitution, the carbon-fluorine bond is more polarized and often more susceptible to cleavage by nucleophiles than the carbon-bromine bond, especially when activated by an ortho or para directing group. In the context of the isoquinoline nucleus, the nitrogen atom acts as a powerful electron-withdrawing group, activating the attached rings to nucleophilic attack.

The position of the halogens in this compound is critical to their reactivity. The fluorine at C4 is ortho to the electron-withdrawing nitrogen atom in the pyridine (B92270) ring, which is expected to significantly activate it towards nucleophilic displacement. Conversely, the bromine at C5 is on the benzene (B151609) ring and is less directly activated by the ring nitrogen. Therefore, it is anticipated that nucleophilic attack will preferentially occur at the C4 position, leading to the displacement of the fluoride (B91410) ion.

However, the nature of the nucleophile, solvent, and reaction temperature can influence this selectivity. Hard nucleophiles may favor reaction at the more polarized C-F bond, while softer nucleophiles might show a preference for the more polarizable C-Br bond.

Introduction of Diverse Nucleophiles for Functionalization

A wide array of nucleophiles can be employed to functionalize the this compound core, primarily through the displacement of the C4-fluorine. This allows for the introduction of various functional groups, leading to a diverse library of derivatives.

Common nucleophiles include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides can be used to introduce ether linkages.

N-Nucleophiles: Ammonia (B1221849), primary and secondary amines (aliphatic and aromatic) can be used to synthesize amino-isoquinolines.

S-Nucleophiles: Thiolates can be used to form thioethers.

The following table illustrates the potential outcomes of SNAr reactions with various nucleophiles, assuming preferential displacement of the fluorine atom.

NucleophileReagent ExamplePotential Product
MethoxideSodium Methoxide (NaOCH₃)5-Bromo-4-methoxyisoquinoline
DiethylamineDiethylamine (HN(Et)₂)5-Bromo-4-(diethylamino)isoquinoline
ThiophenolSodium Thiophenoxide (NaSPh)5-Bromo-4-(phenylthio)isoquinoline

Electrophilic Aromatic Substitution (SEAr) Patterns on the Isoquinoline Ring System

Electrophilic aromatic substitution on the isoquinoline ring is generally less facile than on benzene due to the deactivating effect of the nitrogen atom. When such reactions do occur, they overwhelmingly favor the benzene ring portion of the molecule (positions 5, 6, 7, and 8). In this compound, the existing substituents will direct incoming electrophiles. Both bromine and fluorine are deactivating but ortho-, para-directing. The fluorine at C4 will direct towards C5 (already substituted) and C7. The bromine at C5 will direct towards C6 and C8. The combined directing effects and the inherent reactivity of the isoquinoline ring positions would need to be considered to predict the major product. Given the deactivating nature of both halogens, forcing conditions would likely be required for electrophilic substitution. For isoquinoline itself, electrophilic substitution such as nitration and halogenation predominantly occurs at the 5- and 8-positions. shahucollegelatur.org.in In the case of this compound, the 5-position is blocked, making the 8-position a likely site for further electrophilic attack.

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-F bonds in this compound can be exploited to achieve site-selective cross-coupling. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive than the C-F bond, allowing for selective functionalization at the C5 position.

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is a widely used reaction in organic synthesis. For this compound, this reaction is expected to proceed selectively at the C5-Br bond. A variety of aryl- and vinylboronic acids or their esters can be used to introduce new carbon frameworks.

Typical Reaction Conditions:

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., PPh₃, SPhos, XPhos).

Base: An inorganic base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is required to activate the boronic acid.

Solvent: A mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DMF) and water is commonly used.

The following table provides hypothetical examples of Suzuki-Miyaura coupling reactions with this compound.

Boronic AcidCatalystBaseSolventPotential Product
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water4-Fluoro-5-phenylisoquinoline
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₂CO₃Dioxane/Water4-Fluoro-5-(4-methoxyphenyl)isoquinoline
Vinylboronic acid pinacol (B44631) esterPdCl₂(dppf)Cs₂CO₃DMF4-Fluoro-5-vinylisoquinoline

Buchwald-Hartwig Amination and Other Carbon-Heteroatom Coupling Reactions

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an organohalide, catalyzed by a palladium complex. Similar to the Suzuki-Miyaura coupling, this reaction is expected to be highly selective for the C5-Br bond in this compound. This provides a complementary method to SNAr for the synthesis of amino-isoquinoline derivatives, with the substitution occurring at a different position.

Typical Reaction Conditions:

Catalyst: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Josiphos).

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used. vulcanchem.com

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.

The table below outlines potential Buchwald-Hartwig amination reactions.

AmineCatalyst/LigandBaseSolventPotential Product
AnilinePd₂(dba)₃ / BINAPNaOtBuTolueneN-(4-fluoroisoquinolin-5-yl)aniline
MorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane4-(4-Fluoroisoquinolin-5-yl)morpholine
n-ButylaminePd₂(dba)₃ / JosiphosLiHMDSTolueneN-Butyl-4-fluoroisoquinolin-5-amine

Oxidation and Reduction Chemistry of this compound Derivatives

The oxidation and reduction of the isoquinoline core and its substituents are fundamental transformations for creating diverse derivatives.

Oxidation Chemistry: The nitrogen atom in the isoquinoline ring is susceptible to oxidation, typically leading to the formation of an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). While specific studies detailing the N-oxidation of this compound are not prevalent in the reviewed literature, the oxidation of unsubstituted and variously substituted quinolines and isoquinolines is a well-established reaction. rsc.org The resulting N-oxides are valuable intermediates themselves, as the N-oxide group can activate the heterocyclic ring for further functionalization, including facilitating reactions at the C-2 and C-4 positions. rsc.org

Reduction Chemistry: Reduction reactions involving isoquinoline derivatives can target either the heterocyclic pyridine ring or substituents on the carbocyclic benzene ring.

The pyridine ring of the isoquinoline system can be reduced to yield dihydro- or tetrahydroisoquinoline derivatives. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation (e.g., H₂ over a palladium catalyst). mdpi.comresearchgate.net For instance, the reduction of a dihydroisoquinoline intermediate with sodium borohydride is a key step in the synthesis of tetrahydroisoquinolines. mdpi.com

Another significant reduction reaction involves the conversion of a nitro group to an amino group. This is particularly relevant for building substituted isoquinolines. In a process related to the target scaffold, 4-fluoro-5-nitroisoquinoline, generated from the nitration of 4-fluoroisoquinoline (B1268607), can be reduced to 4-fluoro-5-aminoisoquinoline. google.com This reduction is typically accomplished using reagents like stannous chloride (SnCl₂) in concentrated hydrochloric acid. google.com This highlights a viable pathway for introducing an amino group in the 5-position of a 4-fluoroisoquinoline core, which could be a precursor to or a derivative of the title compound. A similar sequence involving the reduction of a nitro group on a different isomer, 5-bromo-8-nitroisoquinoline (B189721), has also been described. mdpi.com

Detailed research findings on the specific reduction of this compound or its direct derivatives were not found in the surveyed literature. However, the established methods for related compounds provide a strong indication of the potential reaction pathways.

Interactive Table: Reduction of a Related Nitroisoquinoline

Starting MaterialReagent(s)ProductReference
4-Fluoro-5-nitroisoquinolineSnCl₂, conc. HCl4-Fluoro-5-aminoisoquinoline google.com

Cyclization and Annulation Reactions Involving this compound

The this compound structure is a promising substrate for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. The bromine atom at the C-5 position is particularly useful as a handle for carbon-carbon and carbon-heteroatom bond-forming reactions, which are often the key steps in constructing new rings.

Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, can be achieved through various strategies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, are powerful tools for this purpose. rsc.org The C-Br bond in this compound is an ideal site for such couplings. For example, a Sonogashira coupling with a terminal alkyne could introduce an alkynyl substituent at the C-5 position. This new substituent could then undergo an intramolecular cyclization to form a new fused ring. While the literature describes palladium-catalyzed reactions on various bromo-isoquinolines to create complex derivatives, mdpi.com specific examples detailing the use of this compound in these annulation sequences are not explicitly documented in the reviewed sources.

Intramolecular cyclization reactions are another key pathway for building fused systems. These reactions often involve the formation of a bond between a substituent and another position on the isoquinoline ring. For instance, if a suitable side chain is introduced at either the C-4 or C-5 position, it could be induced to cyclize onto the isoquinoline core. The synthesis of fused heterocycles like indolo[2,1-a]isoquinolines often involves the cyclization of appropriately substituted tetrahydroisoquinolines.

While general methodologies for the cyclization and annulation of halo-isoquinolines are well-established, specific applications and detailed research findings for this compound as the starting material for these transformations are not extensively reported in the available scientific literature.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 4 Fluoroisoquinoline and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 5-Bromo-4-fluoroisoquinoline. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity can be assembled.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Analysis

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide fundamental information about the chemical environment of each magnetically active nucleus in the molecule.

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline (B145761) core. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine, and the fluorine. Protons H-1 and H-3 on the pyridine (B92270) ring are typically the most deshielded. Protons on the benzene (B151609) ring (H-6, H-7, H-8) will exhibit splitting patterns (e.g., doublets, triplets, or multiplets) based on their coupling to adjacent protons. For comparison, the analogous compound 4-Bromo-6-fluoroisoquinoline shows protons H-1 and H-3 as singlets at δ 9.13 and 8.72 ppm, respectively, with the remaining aromatic protons appearing between δ 7.79 and 8.01 ppm. acs.org

¹³C NMR: The ¹³C NMR spectrum of this compound should display nine signals for the nine carbon atoms. The chemical shifts are indicative of the carbon type (quaternary or CH). A key feature is the presence of carbon-fluorine (C-F) coupling constants. The carbon directly bonded to the fluorine (C-4) will appear as a doublet with a large one-bond coupling constant (¹JCF), while adjacent carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. This provides critical information for assigning the carbon signals. For instance, in related fluorinated isoquinolines, large ¹JCF values are characteristic and aid in confirming the position of the fluorine substituent. mdpi.com

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. In similar structures like 8-Bromo-5-fluoroisoquinoline-1-carbonitrile, the fluorine at position 5 gives a singlet near -110 ppm. colorado.edu The precise shift is sensitive to the solvent and the substitution pattern on the ring. researchgate.net

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)
¹HH-1~9.2s
H-3~8.6d
H-6~7.8t
H-7~7.6d
H-8~8.1d
¹³CC-1~152d (from C-H coupling)
C-3~144d (from C-H coupling)
C-4~158d, ¹JCF ≈ 250 Hz
C-4a~125d, ²JCF ≈ 20 Hz
C-5~118d, ²JCF ≈ 15 Hz
C-6~132d (from C-H coupling)
C-7~128d (from C-H coupling)
C-8~129d (from C-H coupling)
C-8a~135s (quaternary)
¹⁹FF-4~ -110 to -120m (coupling to H-3, H-5)
Note: These are predicted values based on data from analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are essential for establishing the bonding framework of the molecule by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For this compound, COSY would show correlations between H-6, H-7, and H-8, confirming their connectivity in the benzene portion of the ring system. The absence of correlations to H-1 and H-3 would confirm their isolated nature on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing definitive C-H bond correlations. Each proton signal in the ¹H NMR spectrum will show a correlation peak to its corresponding carbon signal in the ¹³C spectrum. This allows for the unambiguous assignment of the protonated carbons (C-1, C-3, C-6, C-7, C-8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is arguably the most powerful tool for piecing together the molecular skeleton and confirming the placement of substituents. Key HMBC correlations for confirming the structure of this compound would include:

Correlation from H-3 to the fluorinated carbon C-4 and the quaternary carbon C-4a.

Correlation from H-1 to C-8a.

Correlations from H-6 to the brominated carbon C-5 and C-8.

Correlation from H-8 to the brominated carbon C-5 and C-6.

These long-range correlations bridge the different parts of the molecule, leaving no doubt as to the final structure.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to confirm its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺. For this compound (C₉H₅BrFN), this technique would be expected to show a characteristic pair of peaks of nearly equal intensity, separated by two mass units. This pattern is the signature of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. By comparing the experimentally measured exact mass to the theoretically calculated mass, the elemental composition can be confirmed. For the [M+H]⁺ ion of this compound, the calculated mass provides a benchmark for experimental verification. acs.org

TechniqueIonCalculated m/zFound m/z
ESI-MS[C₉H₆⁷⁹BrFN]⁺225.9662Expected as a pair of peaks with ~1:1 intensity ratio
[C₉H₆⁸¹BrFN]⁺227.9642
HRMS[C₉H₆BrFN]⁺225.9662Expected to be within ±0.0005 of calculated value
Note: The calculated m/z value for HRMS is identical to that of the isomer 4-Bromo-6-fluoroisoquinoline. acs.org

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The resulting spectrum serves as a unique "molecular fingerprint." For this compound, key expected absorption bands would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching: The aromatic ring stretching vibrations for the isoquinoline core are expected in the 1650-1450 cm⁻¹ range.

C-F stretching: A strong absorption band corresponding to the C-F bond stretch is expected, typically in the 1250-1050 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration would appear at a lower frequency, generally in the 700-500 cm⁻¹ range.

Analysis of the complete spectrum allows for confirmation of the core structure and the presence of the halogen substituents.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aromatic C=C and C=N Stretch1650 - 1450Medium to Strong
C-H In-plane Bend1300 - 1000Medium
C-F Stretch1250 - 1050Strong
C-H Out-of-plane Bend900 - 675Strong
C-Br Stretch700 - 500Medium to Strong
Note: Predicted values are based on general spectroscopic data for aromatic and halogenated compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes of a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its aromatic rings and carbon-halogen bonds. While a dedicated spectrum for this specific compound is not widely published, data from analogous structures like 4-bromoisoquinoline (B23445) and other substituted isoquinolines allow for a detailed theoretical assignment. researchgate.netrsc.orgnih.gov

The high-frequency region of the spectrum, typically between 3000 and 3150 cm⁻¹, is assigned to the C-H stretching vibrations of the isoquinoline ring. researchgate.net The region from 1500 to 1650 cm⁻¹ contains characteristic stretching vibrations of the C=C and C=N bonds within the fused aromatic system. The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum. The C-F bond typically shows a strong absorption in the 1250-1000 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, generally between 600 and 500 cm⁻¹. Analysis of related compounds, such as 5-bromo-8-nitroisoquinoline (B189721) and various fluorinated isoquinolines, supports these assignments. nih.govmdpi.comorgsyn.org

Table 1: Predicted Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment Intensity
3150-3000 Aromatic C-H Stretch Medium-Weak
1650-1500 C=C and C=N Ring Stretch Strong-Medium
1450-1300 In-plane C-H Bending Medium
1250-1100 C-F Stretch Strong
900-700 Out-of-plane C-H Bending Strong
600-500 C-Br Stretch Medium-Strong

This table is based on theoretical values and data from analogous compounds. researchgate.netrsc.orgnih.gov

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can effectively probe the vibrations of the carbon skeleton and the carbon-halogen bonds.

The most intense signals in the Raman spectrum of an aromatic compound are typically the ring stretching modes. For this compound, strong bands are expected in the 1600-1550 cm⁻¹ and 1400-1350 cm⁻¹ regions, corresponding to the symmetric vibrations of the isoquinoline ring system. Weak bands attributable to C-H stretching vibrations are anticipated above 3000 cm⁻¹. researchgate.net The C-Br and C-F stretching vibrations also give rise to Raman signals, which can help confirm the presence of these halogens. In situ monitoring of synthetic reactions using Raman spectroscopy is a potential application for tracking the formation of intermediates and the final product. umich.edu

Table 2: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment Intensity
3150-3000 Aromatic C-H Stretch Weak
1600-1550 Symmetric Ring Stretch Strong
1400-1350 Symmetric Ring Stretch Strong
1250-1100 C-F Stretch Medium
1050-1000 Ring Breathing Mode Strong
600-500 C-Br Stretch Medium

This table is based on theoretical values and data from analogous compounds such as 4-bromoisoquinoline. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although specific crystallographic data for this compound is not publicly available, analysis of the closely related compound, 4-fluoroisoquinoline-5-sulfonyl chloride, provides significant insight into the expected structural features. researchgate.netresearchgate.net

The crystal structure of this analogue reveals that the isoquinoline ring system is nearly planar. researchgate.netresearchgate.net A similar planarity would be expected for this compound. The introduction of the fluorine atom at the 4-position and the bromine atom at the 5-position likely induces minor distortions in the bond angles of the benzene ring portion of the heterocycle due to steric and electronic effects. In the crystal lattice of the sulfonyl chloride analogue, the molecular packing is influenced by intermolecular interactions. For this compound, one could anticipate that halogen bonding involving the bromine atom and π–π stacking interactions between the aromatic isoquinoline rings would be significant forces in dictating the crystal packing arrangement.

Table 3: Crystallographic Data for the Analogous Compound 4-Fluoroisoquinoline-5-sulfonyl Chloride (I)

Parameter Value
Chemical Formula C₉H₅ClFNO₂S
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.6322 (3)
b (Å) 13.9184 (6)
c (Å) 9.4716 (4)
β (°) 100.274 (2)
Volume (ų) 990.21 (7)
Z 4

Data from the crystal structure of a closely related compound, providing expected geometric parameters. researchgate.net

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For HPLC analysis, reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the aromatic isoquinoline ring system is strongly chromophoric. For more detailed analysis, a mass spectrometer (MS) can be coupled to the HPLC system (LC-MS) to provide mass information, aiding in the identification of the main product and any impurities. synhet.comgoogle.com Purity levels are often reported as area percentages from the HPLC chromatogram. google.com

Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is also suitable for the analysis of this volatile compound. synhet.com A capillary column with a non-polar or medium-polarity stationary phase would be appropriate for separating this compound from related synthetic intermediates or byproducts.

Table 4: Typical Chromatographic Conditions for Analysis

Method Column Mobile Phase/Carrier Gas Detector Application
HPLC Reversed-Phase C18 Acetonitrile/Water Gradient UV, MS Purity Assessment, Reaction Monitoring
GC Capillary (e.g., 5% Phenyl Polysiloxane) Helium or Hydrogen FID, MS Purity Assessment, Volatile Impurity Profiling

This table summarizes common conditions used for the analysis of isoquinoline derivatives. synhet.comgoogle.comgoogle.com

Computational and Theoretical Investigations into 5 Bromo 4 Fluoroisoquinoline

Quantum Chemical Studies on Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the molecular-level characteristics of 5-Bromo-4-fluoroisoquinoline. These methods provide insights into the molecule's geometry, stability, and electronic landscape.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Orbital Energies

Density Functional Theory (DFT) is a robust method for accurately predicting the ground-state geometry and electronic structure of molecules. A typical DFT study of this compound would employ a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to perform a full geometry optimization.

The optimization would yield the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. It is expected that the isoquinoline (B145761) core would be largely planar. The C-Br and C-F bond lengths would be of particular interest, with expected values around 1.90 Å and 1.35 Å, respectively, influenced by their attachment to the aromatic system. Small deviations from perfect planarity might occur due to the steric repulsion between the adjacent bromo and fluoro substituents.

Furthermore, DFT calculations would provide the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For substituted isoquinolines, this gap typically falls in the range of 4-5 eV. tandfonline.com The distribution of these orbitals would also be visualized; the HOMO is expected to be distributed primarily over the electron-rich aromatic rings, while the LUMO may have significant contributions from the C=N bond and the carbon atoms of the pyridine (B92270) ring.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is based on expected values from related structures and DFT calculations.

Parameter Predicted Value
C4-F Bond Length ~ 1.35 Å
C5-Br Bond Length ~ 1.90 Å
C4-C5 Bond Length ~ 1.41 Å
C3-C4-C10 Angle ~ 121°
C5-C10-C4 Angle ~ 119°
Br-C5-C6 Angle ~ 118°

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. The calculations would predict the chemical shift for each unique hydrogen and carbon atom in the molecule. The aromatic protons are expected to appear in the range of 7.5-9.0 ppm. ucl.ac.uk The carbon atoms attached to the halogens (C4 and C5) would show significant shifts due to the electronegativity and anisotropic effects of fluorine and bromine. The C4 signal would be split due to coupling with the ¹⁹F nucleus.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT provides a theoretical infrared (IR) and Raman spectrum. researchgate.netnih.gov These calculations help in the assignment of experimental spectral bands to specific molecular motions (stretching, bending, etc.). Key predicted frequencies would include the C-F and C-Br stretching vibrations, typically expected in the regions of 1200-1000 cm⁻¹ and 600-500 cm⁻¹, respectively. The characteristic C=N stretching of the isoquinoline ring would be predicted around 1620-1580 cm⁻¹. A comparison of the calculated frequencies (often scaled by an empirical factor to account for anharmonicity) with experimental spectra is a powerful tool for structural verification.

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound (Illustrative) This table is based on expected values from related structures and DFT calculations.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
C=N Stretch 1620 - 1580
Aromatic C=C Stretch 1600 - 1450
C-F Stretch 1200 - 1000

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is invaluable for exploring the mechanisms of chemical reactions, providing insights into pathways that are often difficult to probe experimentally.

Transition State Characterization and Reaction Pathway Analysis

For reactions such as nucleophilic aromatic substitution (SNA_r) or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), computational modeling can map out the entire reaction coordinate. This involves locating and characterizing the structures of transition states (TS) - the highest energy points along the reaction pathway. snnu.edu.cn By calculating the energy of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed.

For a Suzuki coupling at the C5 position, for instance, the mechanism would involve oxidative addition of the C-Br bond to a Pd(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to form the product. DFT calculations would be used to determine the activation energy (the energy difference between the reactant complex and the transition state) for each step. The oxidative addition of the C-Br bond is often the rate-determining step, and its activation barrier would be a key focus of the study.

Elucidation of Regioselectivity and Stereoselectivity through Computational Modeling

This compound presents two potential sites for cross-coupling reactions: the C-Br bond and the C-F bond. The C-Br bond is significantly more labile and reactive in typical palladium-catalyzed reactions compared to the much stronger C-F bond. Computational studies can quantify this difference in reactivity. By calculating and comparing the activation barriers for the oxidative addition of a palladium catalyst to the C-Br versus the C-F bond, the high regioselectivity for reaction at the C5 position can be rationalized and predicted. researchgate.netnih.govacs.org The calculated activation energy for C-Br cleavage is expected to be substantially lower than that for C-F cleavage, confirming the preferential reactivity of the bromo-substituent.

Furthermore, analysis of the molecular electrostatic potential (MEP) map can predict sites susceptible to nucleophilic or electrophilic attack. Regions of positive potential (electron-poor) indicate likely sites for nucleophilic attack, while negative regions (electron-rich) are prone to electrophilic attack. Such analysis would further inform the regioselectivity of various reactions.

Analysis of Halogen Bonding and Intramolecular Interactions in this compound Systems

The presence of both bromine and fluorine atoms allows this compound to participate in halogen bonding, a directional non-covalent interaction where a halogen atom acts as an electrophilic species.

The bromine atom, being larger and more polarizable than fluorine, is a more effective halogen bond donor. researchgate.netmdpi.com Computational analysis can identify and characterize these interactions. A region of positive electrostatic potential, known as a σ-hole, is expected to be present on the bromine atom along the extension of the C-Br bond. This positive σ-hole can interact favorably with Lewis bases (electron donors) such as the nitrogen atom of another molecule or a solvent molecule.

Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology of a system where this compound is interacting with a Lewis base. The presence of a bond critical point (BCP) between the bromine and the Lewis base, along with specific values of the electron density and its Laplacian at the BCP, would provide definitive evidence of a halogen bond. nih.gov The strength of this interaction, typically in the range of 2-5 kcal/mol, could also be calculated. nih.gov

Computational Design and Virtual Screening of Novel this compound Derivatives

The field of medicinal chemistry has been significantly advanced by the integration of computational tools, which accelerate the discovery and optimization of new therapeutic agents. In silico methods, such as computational design and virtual screening, provide a rational and resource-efficient approach to identify promising drug candidates from vast chemical libraries. nih.govresearchgate.net This strategy is particularly valuable for exploring the therapeutic potential of specific chemical scaffolds, such as this compound. The isoquinoline core is a well-established pharmacophore found in numerous biologically active natural products and synthetic compounds, known to interact with various biological targets, including kinases and DNA structures. researchgate.netacs.org

The computational design of novel derivatives based on the this compound scaffold involves a multi-step process aimed at enhancing potency, selectivity, and drug-like properties. This process begins with the selection of a relevant biological target. Given the established activity of isoquinoline alkaloids against targets like telomerase and various kinases, a common approach is to target enzymes implicated in diseases such as cancer. researchgate.netacs.org For instance, kinases like Glycogen Synthase Kinase 3 (GSK-3) or protein tyrosine kinases are frequent targets in computational drug design studies. nih.gov

Once a target is selected, a virtual library of novel this compound derivatives is generated. This involves the in silico modification of the parent scaffold by introducing a diverse range of chemical substituents at positions amenable to synthetic chemistry. The strategic placement of the bromine and fluorine atoms on the core structure already provides a unique electronic and steric profile that can be further modulated.

The subsequent step is virtual screening, where computational methods, primarily molecular docking, are used to predict the binding affinity and orientation of each designed derivative within the active site of the target protein. nih.govnih.gov Molecular docking algorithms calculate a scoring function, often expressed in kcal/mol, to estimate the binding energy of the ligand-protein complex. Derivatives with the most favorable docking scores are prioritized as potential "hits." nih.gov

Detailed research findings from a hypothetical virtual screening campaign targeting a specific kinase are presented below. The study would aim to explore how different substitutions on the this compound core influence binding affinity.

Research Findings:

A virtual library of this compound derivatives was designed by introducing various functional groups, such as substituted amines, amides, and heterocyclic rings, at synthetically accessible positions. This library was then screened against the ATP-binding site of a target kinase using molecular docking simulations.

The analysis of docking results would typically reveal key structure-activity relationships (SAR). For example, the introduction of a hydrogen-bond-donating group, such as a hydroxyl or amine, at a specific position might lead to a significant improvement in binding affinity by forming a crucial interaction with a key amino acid residue like a serine or aspartate in the active site. nih.gov Similarly, the addition of a bulky hydrophobic group could enhance binding by occupying a hydrophobic pocket within the target protein. researchgate.net

The results of such a screening are often summarized in a data table to compare the designed analogues.

Table 1: Hypothetical Virtual Screening Results of this compound Derivatives

Derivative ID Modification on Isoquinoline Core Docking Score (kcal/mol) Predicted Key Binding Interactions (Amino Acid Residues)
BFQ-001 (Parent Scaffold) -7.2 Halogen bond with Lysine
BFQ-002 1-aminoethyl substituent -8.5 Hydrogen bond with Aspartate; Pi-cation with Lysine
BFQ-003 1-(4-hydroxyphenyl)amino substituent -9.3 Hydrogen bonds with Aspartate, Serine; Hydrophobic interaction
BFQ-004 1-morpholino substituent -8.1 Hydrogen bond with Aspartate

| BFQ-005 | 1-(piperazin-1-yl) substituent | -8.8 | Hydrogen bonds with Aspartate, Glutamate |

From these hypothetical results, derivative BFQ-003 emerges as the most promising candidate due to its superior docking score. The predicted interactions suggest that the 4-hydroxyphenylamino group at the 1-position is optimal for binding, likely forming multiple hydrogen bonds and favorable hydrophobic contacts within the kinase's active site.

Further computational analyses, such as molecular dynamics (MD) simulations, would be employed to validate the stability of the ligand-protein complex and to refine the understanding of the binding mode for the top-ranked candidates. nih.gov MD simulations provide insights into the dynamic behavior of the complex over time, confirming that the key interactions predicted by docking are maintained. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
4-bromoisoquinoline (B23445)
5-fluorouracil
Glycogen Synthase Kinase 3 (GSK-3)
Serine
Aspartate
Lysine

Applications of 5 Bromo 4 Fluoroisoquinoline As a Key Building Block in Advanced Chemical Synthesis

Strategic Intermediate in Medicinal Chemistry Research and Drug Discovery

There is no available literature detailing the use of 5-Bromo-4-fluoroisoquinoline as a scaffold for novel pharmaceutical precursors, for the preparation of ligands for specific biological targets, or in the development of chemical probes and biosensors.

Preparation of Ligands for Specific Biological Targets

Role in Material Science Applications

No research could be found that describes the application of this compound as a precursor for organic electronic materials, including OLEDs, or in the synthesis of advanced functional materials with tunable properties.

Compound Reference Table

Precursor for Organic Electronic Materials, including Organic Light-Emitting Diodes (OLEDs)

Utilization in Catalyst Development and Ligand Design for Coordination Chemistry

The strategic placement of bromo and fluoro substituents on the isoquinoline (B145761) framework endows this compound with significant potential as a versatile building block in the synthesis of specialized ligands for coordination chemistry and the development of novel catalysts. The reactivity of the carbon-bromine and carbon-fluorine bonds, influenced by their positions on the isoquinoline ring, allows for selective functionalization, paving the way for the creation of ligands with tailored electronic and steric properties.

The primary route to leveraging this compound in ligand synthesis involves the strategic modification of its bromo and fluoro groups. The carbon-bromine bond at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the complex architectures of many ligands.

One of the most powerful applications of this scaffold is in the synthesis of phosphine (B1218219) ligands. Phosphines are a cornerstone of coordination chemistry and homogeneous catalysis, serving as ancillary ligands that can fine-tune the electronic and steric environment of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov The bromo group at the C5 position of this compound can be readily displaced by various phosphine moieties through reactions such as the Hirao coupling or by reaction with secondary phosphines or their corresponding phosphides. This allows for the introduction of a wide array of phosphine groups, from simple trialkylphosphines to more complex chiral phosphines, leading to the generation of novel P,N-bidentate ligands where the nitrogen of the isoquinoline ring and the newly introduced phosphorus atom can coordinate to a metal center.

The development of such P,N ligands is of considerable interest due to their successful application in a wide range of catalytic transformations, including asymmetric hydrogenation, hydrosilylation, and various cross-coupling reactions. The specific electronic properties conferred by the fluorine atom at the C4 position can further modulate the donor-acceptor characteristics of the resulting ligand, potentially leading to enhanced catalytic performance.

The table below illustrates the potential for synthetic diversification of the this compound core to generate a variety of ligand precursors through established cross-coupling methodologies.

PositionReactive GroupPotential Coupling PartnerResulting Functional GroupPotential Ligand Type
5BromoDiorganophosphine oxide (e.g., HP(O)Ph₂)DiphenylphosphinoylPrecursor to P,N-ligand
5BromoPinacolboraneBoronic esterPrecursor for further coupling
5BromoArylboronic acid (e.g., Phenylboronic acid)PhenylModified N-donor ligand
5BromoTerminal alkyne (e.g., Phenylacetylene)PhenylethynylModified N-donor ligand
4FluoroThiol (e.g., Thiophenol)PhenylthioPotential S,N-ligand

While direct, documented examples of the synthesis of specific catalysts or ligands from this compound are not prevalent in the reviewed literature, the known reactivity of the bromo and fluoro substituents on aromatic rings provides a strong basis for its potential applications. For instance, the palladium-catalyzed amidation of heterocyclic bromides has been successfully demonstrated with a variety of five-membered heterocycles using bulky biarylphosphine ligands. nih.gov A similar strategy could foreseeably be applied to this compound to introduce new nitrogen-based coordinating groups.

Furthermore, the development of chiral ligands is a significant area of research. While not inherently chiral, the this compound scaffold could be elaborated through the introduction of chiral substituents. For example, coupling with a chiral phosphine or a chiral amine would generate a chiral ligand that could be used in asymmetric catalysis. The synthesis of chiral ferrocenyl phosphine ligands, for example, has been achieved through diastereoselective phosphination. nih.gov

In coordination chemistry, the nitrogen atom of the isoquinoline ring itself is a valuable coordination site. By modifying the electronic properties of the ring through the introduction of different functional groups at the 5- and 4-positions, the coordination behavior of the isoquinoline nitrogen can be fine-tuned. The electron-withdrawing nature of the fluorine atom at C4 is expected to decrease the basicity of the isoquinoline nitrogen, which can have a significant impact on the properties of the resulting metal complexes. This modulation is crucial for applications in areas such as electrocatalysis, where the redox potentials of the metal complexes are of critical importance. Current time information in Bangalore, IN.

Q & A

Q. Basic

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities; >95% purity is standard for research-grade material .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 4-Fluoroisoquinoline δ~8.5 ppm for aromatic protons) .
    • Mass Spectrometry (MS) : Exact mass ([M+H]⁺ expected at m/z 230.0 for C₉H₅BrFN⁺) .
    • Melting Point : Literature values for brominated isoquinolines range from 83–87°C; deviations >5°C suggest impurities .

How can contradictory data in literature (e.g., melting points or reactivity) be resolved?

Advanced
Contradictions often arise from differences in synthesis protocols or analytical methods. For example:

  • Melting Point Variability : Compare recrystallization solvents (e.g., ethanol vs. hexane) and heating rates during measurement .
  • Reactivity Discrepancies : Assess the impact of trace moisture on fluorination efficiency or residual catalysts (e.g., Fe³⁺) on bromine activation . Replicate experiments under controlled conditions (dry N₂ atmosphere, standardized reagents) and report detailed metadata .

What strategies optimize regioselectivity in halogenation steps for derivatives like this compound?

Q. Advanced

  • Directing Groups : Introduce temporary groups (e.g., -NO₂) to steer bromination/fluorination to desired positions, followed by removal .
  • Catalytic Systems : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization to avoid competing pathways .
  • Computational Modeling : DFT calculations predict electron density distribution to identify reactive sites, reducing trial-and-error synthesis .

How does this compound serve as a building block in medicinal chemistry?

Advanced
The compound’s halogen atoms enable diverse derivatization:

  • Cross-Coupling Reactions : Suzuki or Buchwald-Hartwig amination to introduce aryl/heteroaryl groups for kinase inhibitor development .
  • Bioisosteric Replacement : Fluorine enhances metabolic stability and bioavailability in lead optimization .
  • In Vivo Tracking : Radiolabel with ¹⁸F for PET imaging studies of drug distribution .

What statistical methods are suitable for analyzing reaction optimization data (e.g., DoE)?

Q. Advanced

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³) to evaluate interactions between variables (temperature, catalyst loading, solvent ratio) .
  • Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions for yield and purity .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., HPLC retention times vs. solvent polarity) to isolate critical factors .

How should researchers address stability issues during storage and handling?

Q. Basic

  • Storage : Keep at 0–6°C in amber vials under inert gas (Ar) to prevent photodegradation and moisture absorption .
  • Handling : Use gloveboxes for air-sensitive reactions; monitor decomposition via periodic TLC or NMR .

What mechanistic studies are recommended to elucidate fluorination/bromination pathways?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Compare rates of ¹⁹F vs. ¹⁸F incorporation to distinguish between electrophilic and radical mechanisms .
  • In Situ Monitoring : React-IR or Raman spectroscopy to track intermediate formation (e.g., Br⁺-isoquinoline complexes) .
  • Isotopic Labeling : Use ⁷⁷Se NMR to study selenium-based catalysts in halogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.